molecular formula C29H34N2O6 B13647351 2-({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid

2-({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid

Cat. No.: B13647351
M. Wt: 506.6 g/mol
InChI Key: HCTLFAJVZXMSNI-UHFFFAOYSA-N
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Description

2-({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by its unique spirocyclic structure and the presence of both tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups. These protecting groups are commonly used in peptide synthesis to protect amino acids from undesired reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid typically involves multiple steps. The starting materials are often commercially available amino acids, which are then modified through a series of reactions to introduce the spirocyclic structure and the protecting groups. Common synthetic routes include:

    Formation of the Spirocyclic Structure: This step involves the cyclization of a linear precursor to form the spirocyclic core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of Protecting Groups: The Boc and Fmoc protecting groups are introduced through standard carbamate formation reactions. This involves reacting the amino acid derivative with tert-butyl chloroformate (for Boc) and fluorenylmethyloxycarbonyl chloride (for Fmoc) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid undergoes various chemical reactions, including:

    Deprotection Reactions: The Boc and Fmoc groups can be removed under acidic and basic conditions, respectively. Boc deprotection is typically achieved using trifluoroacetic acid (TFA), while Fmoc deprotection is done using piperidine.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the protecting groups or other substituents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions

    Deprotection: TFA for Boc removal, piperidine for Fmoc removal.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amino acid derivative, while substitution reactions yield various substituted derivatives.

Scientific Research Applications

2-({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid has several scientific research applications:

    Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins. The protecting groups help in the stepwise assembly of peptides by preventing undesired side reactions.

    Drug Development: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceutical compounds. It can be used to develop new drugs with improved efficacy and safety profiles.

    Biological Studies: The compound is used in studies to understand the structure-activity relationships of amino acid derivatives and their biological functions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid depends on its specific application. In peptide synthesis, the protecting groups prevent undesired reactions, allowing for the selective formation of peptide bonds. In drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure may also contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Glu(OtBu)-OH: A similar compound with a glutamic acid core and Fmoc and Boc protecting groups.

    Fmoc-Lys(Boc)-OH: A lysine derivative with Fmoc and Boc protecting groups.

    Boc-Asp(OBzl)-OH: An aspartic acid derivative with Boc and benzyl protecting groups.

Uniqueness

2-({6-[(tert-butoxy)

Properties

Molecular Formula

C29H34N2O6

Molecular Weight

506.6 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-2-yl]amino]acetic acid

InChI

InChI=1S/C29H34N2O6/c1-28(2,3)37-26(34)30-14-12-29(13-15-30)16-24(29)31(17-25(32)33)27(35)36-18-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,23-24H,12-18H2,1-3H3,(H,32,33)

InChI Key

HCTLFAJVZXMSNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2N(CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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